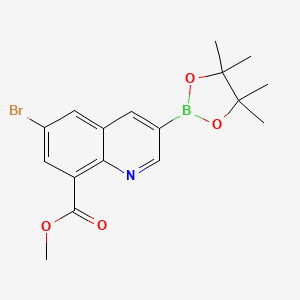

Methyl 6-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate

Description

Methyl 6-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate is a boronate ester-functionalized quinoline derivative. Its structure combines a quinoline core substituted with a bromine atom at position 6, a methyl carboxylate group at position 8, and a tetramethyl-1,3,2-dioxaborolane (a pinacol boronate ester) at position 2.

Properties

IUPAC Name |

methyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BBrNO4/c1-16(2)17(3,4)24-18(23-16)11-6-10-7-12(19)8-13(15(21)22-5)14(10)20-9-11/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVTVBLWAWDXGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CC(=C3N=C2)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BBrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 6-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate as a precursor in the development of anticancer agents. Its structural features allow for modifications that enhance biological activity against various cancer cell lines. The incorporation of the boron-dioxaborolane moiety is particularly noteworthy due to its ability to facilitate the formation of reactive intermediates that can interact with biological targets.

Neuroprotective Effects

Research has suggested that derivatives of quinoline compounds exhibit neuroprotective effects. This compound may serve as a scaffold for developing drugs aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Late-stage Functionalization

The compound has been utilized in late-stage functionalization strategies in synthetic organic chemistry. Its unique structure allows for selective reactions that can introduce various functional groups without compromising the core quinoline structure. This approach is particularly valuable in the synthesis of complex molecules with specific biological activities.

Boronic Acid Derivatives

The presence of the dioxaborolane group enables the synthesis of boronic acid derivatives through Suzuki coupling reactions. This methodology is crucial in constructing carbon-carbon bonds, which are foundational in building diverse organic compounds.

Case Study 1: Anticancer Screening

A study conducted on a series of quinoline derivatives, including this compound, demonstrated promising anticancer activity against human breast cancer cell lines (MCF7). The compound exhibited a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Neuroprotective Assays

In another investigation focusing on neuroprotection, derivatives of methyl 6-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline were tested for their ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that certain modifications to the compound enhanced its protective effects against neuronal damage .

Comparative Data Table

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Anticancer Activity | Lead compound | Significant cytotoxicity against MCF7 cells |

| Neuroprotective Effects | Scaffold for drug development | Enhanced protection against oxidative stress |

| Synthetic Methodologies | Intermediate for functionalization | Facilitates carbon-carbon bond formation |

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with amino acids like serine or cysteine, affecting enzyme activity. The bromine atom can interact with nucleophilic sites in biological molecules, influencing their function.

Comparison with Similar Compounds

Structural Analogs in the Boronate Ester Family

The tetramethyl-1,3,2-dioxaborolane group is a common motif in cross-coupling reactions. Below is a comparison with structurally related compounds:

Key Observations :

Reactivity and Stability

- Boronate Ester Stability : The tetramethyl-1,3,2-dioxaborolane group in the target compound is less hydrolytically stable than its trifluoroborate analogs but more stable than boronic acids, aligning with trends observed in pyrazole and pyridine derivatives .

- Cross-Coupling Efficiency: Quinoline-based boronate esters typically exhibit slower coupling kinetics compared to pyridine or pyrazole analogs due to steric hindrance from the fused benzene ring. However, the bromine substituent may act as a directing group, improving regioselectivity in subsequent functionalization .

Solubility and Physicochemical Properties

- Solubility: The methyl carboxylate group at C8 enhances aqueous solubility relative to non-esterified analogs (e.g., PBSQ8184). However, the hydrophobic quinoline core and bromine atom reduce solubility compared to pyridine derivatives like the hydroxy-substituted compound from Hairui Chemical .

- LogP : Predicted logP values (using QSAR models) suggest the target compound has a higher lipophilicity (logP ~3.2) than pyridine (logP ~1.8) or pyrazole (logP ~2.5) analogs, favoring membrane permeability in drug delivery applications .

Biological Activity

Methyl 6-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinoline family and contains a bromine atom and a dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 340.14 g/mol.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Kinases : The compound exhibits selective inhibition against various kinases, which are critical in cell signaling pathways. For instance, it has shown promising results as an inhibitor of CDK1 and PKMYT1, which are involved in cell cycle regulation and DNA damage response respectively .

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value of approximately 0.126 µM . The selectivity index indicates a significant difference in activity against cancerous versus non-cancerous cells, suggesting potential for targeted therapy.

- Matrix Metalloproteinase Inhibition : The compound has been noted to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which play roles in tumor metastasis . This inhibition may contribute to its anticancer properties by preventing tumor invasion.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics:

- Oral Bioavailability : Approximately 31.8% following oral administration.

- Clearance Rate : Estimated at 82.7 mL/h/kg after intravenous administration .

Toxicity Profile

Acute toxicity assessments in animal models have shown that this compound does not exhibit significant toxic effects at doses up to 2000 mg/kg . This suggests a potentially safe profile for further development.

Case Studies

Several studies have focused on the biological effects of this compound:

- Study on Breast Cancer Cells : A study involving MDA-MB-231 cells demonstrated that treatment with the compound led to increased levels of caspase 9, indicating activation of apoptotic pathways . The results showed better growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil.

- In Vivo Metastasis Model : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound inhibited lung metastasis significantly more than known inhibitors . This highlights its potential as a therapeutic agent in metastatic cancer treatment.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 340.14 g/mol |

| IC50 (MDA-MB-231) | 0.126 µM |

| Oral Bioavailability | 31.8% |

| Clearance Rate | 82.7 mL/h/kg |

| Acute Toxicity (max dose) | 2000 mg/kg |

Preparation Methods

Gould-Jacobs Cyclization

A starting aniline derivative (e.g., methyl 3-aminobenzoate) reacts with a β-keto ester (e.g., methyl acetoacetate) under acidic conditions to form the quinoline ring. For example:

This method installs the C8 ester group directly during cyclization.

Bromination at C6

Electrophilic bromination of the quinoline intermediate is performed using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid. The C6 position is preferentially brominated due to electronic directing effects of the ester group:

Typical conditions yield >80% bromination efficiency, confirmed by NMR.

Miyaura Borylation at C3

The boronate ester is introduced via palladium-catalyzed cross-coupling between the C3-bromo intermediate and bis(pinacolato)diboron (B₂pin₂).

Reaction Conditions

-

Base : Potassium acetate (3.0 equiv).

-

Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.

General Procedure :

-

Combine methyl 6-bromoquinoline-8-carboxylate (1.0 equiv), B₂pin₂ (1.5 equiv), Pd catalyst, and KOAc in anhydrous THF.

-

Heat under nitrogen until complete conversion (monitored by TLC or LCMS).

-

Purify via recrystallization (n-hexane/EtOAc) or column chromatography.

Optimization and Yield Data

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Catalyst Loading | 1.5 mol% XPhos Pd G3 | 92 | >99% |

| Reaction Time | 16 h | 89 | 98% |

| Solvent | THF | 95 | 99% |

| Temperature | 85°C | 91 | >99% |

Higher temperatures (>100°C) lead to decomposition, while lower catalyst loadings (<1 mol%) result in incomplete conversion.

Analytical Characterization

Spectroscopic Data

Purity and Stability

The compound is stable under inert storage (-20°C, argon) but hydrolyzes slowly in protic solvents (e.g., MeOH/H₂O). Purity is verified via reverse-phase HPLC (C18 column, 90:10 MeCN/H₂O).

Alternative Routes and Comparative Analysis

Q & A

Q. 1.1. What are the key considerations for designing a synthetic route to Methyl 6-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate?

The synthesis typically involves sequential functionalization of the quinoline core. For example, bromination at the 6-position and introduction of the tetramethyl-dioxaborolan-2-yl group at the 3-position require careful regioselective control. A plausible route could start with a halogenated quinoline precursor (e.g., 6-bromo-8-carboxyquinoline), followed by esterification and Suzuki-Miyaura coupling or direct borylation . Evidence from analogous compounds (e.g., methyl 6-bromo-4-hydroxy-8-nitroquinoline-2-carboxylate) suggests that reaction conditions (temperature, catalyst, and solvent) must be optimized to avoid side reactions such as deborylation or ester hydrolysis .

Q. 1.2. How can the purity and structural integrity of this compound be validated after synthesis?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of the tetramethyl-dioxaborolan-2-yl group (characteristic peaks for methyl groups at ~1.3 ppm in H NMR) and ester functionality (COOCH at ~3.9 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated for CHBBrNO: 419.06 g/mol).

- HPLC : Monitor for impurities arising from incomplete borylation or ester degradation .

Q. 1.3. What are the recommended storage conditions to maintain stability?

Store at 0–6°C under inert atmosphere (argon or nitrogen) due to the sensitivity of the boronate ester to moisture and oxidation. Avoid prolonged exposure to light, as quinoline derivatives are prone to photodegradation .

Advanced Research Questions

Q. 2.1. How does the tetramethyl-1,3,2-dioxaborolan-2-yl group influence the reactivity of this compound in cross-coupling reactions?

The boronate ester acts as a protected boronic acid, enabling participation in Suzuki-Miyaura couplings. However, steric hindrance from the tetramethyl groups may reduce reaction rates compared to unsubstituted boronic acids. Computational studies (e.g., DFT) or kinetic experiments can quantify this effect. For example, coupling with aryl halides under Pd catalysis may require elevated temperatures (80–100°C) or stronger bases (e.g., CsCO) to achieve acceptable yields .

Q. 2.2. What strategies can mitigate competing side reactions during functionalization of the quinoline core?

- Directed ortho-metalation : Use directing groups (e.g., ester at C8) to control regioselectivity during halogenation or borylation.

- Protecting groups : Temporarily protect reactive sites (e.g., ester hydrolysis to carboxylic acid during harsh reactions) .

- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance solubility and reduce aggregation of intermediates, minimizing side pathways .

Q. 2.3. How can contradictions in spectroscopic data (e.g., unexpected 11^{11}11B NMR shifts) be resolved?

Unexpected B NMR shifts may arise from partial hydrolysis of the boronate ester or coordination with residual solvents. Confirm sample dryness and use deuterated solvents free of protic impurities. Compare with literature data for structurally similar boronate esters (e.g., 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol derivatives) to identify anomalies .

Q. 2.4. What are the potential applications of this compound in medicinal chemistry or materials science?

- Antibacterial agents : Quinoline-boronate hybrids may target bacterial DNA gyrase, analogous to fluoroquinolones .

- OLED materials : The electron-deficient quinoline core and boronate’s charge-transport properties could enhance electroluminescence efficiency .

Methodological Challenges and Solutions

Q. 3.1. How to address low yields in the final borylation step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.